(2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol (2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol Gentamicin C2 sulfate is one of several components of the gentamicin C complex. Gentamicin C2 can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are stereoisomers. Gentamicin C2 sulfate, is ≥95.0% gentamicin C2.
Brand Name: Vulcanchem
CAS No.: 25876-11-3
VCID: VC0014158
InChI: InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16-,17-,18-,19-,20+/m1/s1
SMILES: CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Molecular Formula: C20H41N5O7 xH2SO4 (lot specific)
Molecular Weight: 463.57 g/mol (Free base)

(2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

CAS No.: 25876-11-3

Reference Standards

VCID: VC0014158

Molecular Formula: C20H41N5O7 xH2SO4 (lot specific)

Molecular Weight: 463.57 g/mol (Free base)

(2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol - 25876-11-3

CAS No. 25876-11-3
Product Name (2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Molecular Formula C20H41N5O7 xH2SO4 (lot specific)
Molecular Weight 463.57 g/mol (Free base)
IUPAC Name (2R,3R,4R,5R)-2-[(1R,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Standard InChI InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9-,10+,11-,12+,13+,14-,15-,16-,17-,18-,19-,20+/m1/s1
Standard InChIKey XUFIWSHGXVLULG-JYDJLPLMSA-N
Isomeric SMILES C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N
SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Canonical SMILES CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N
Description Gentamicin C2 sulfate is one of several components of the gentamicin C complex. Gentamicin C2 can comprise 25-55% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C2 and C2a are stereoisomers. Gentamicin C2 sulfate, is ≥95.0% gentamicin C2.
Synonyms gentamicin C
gentamicin C sulfate
gentamicin C1
gentamicin C1 sulfate
gentamicin C1 sulfate (5:2)
gentamicin C1a
gentamicin C2
gentamicin C2a
Sch 13706
Reference Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013.
PubChem Compound 439633
Last Modified Dec 23 2021
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